ADOC vs. 2-PAM: Equivalent or Superior Reactivation of Nerve Agent-Inhibited Human AChE
In vitro reactivation studies with recombinant human acetylcholinesterase (RHuAChE) demonstrate that ADOC achieves reactivation half-times (t₁/₂) comparable to or significantly shorter than the fielded oxime 2‑PAM for multiple nerve agents. At a fixed concentration of 1 mM, ADOC reduced the t₁/₂ of sarin‑inhibited AChE by approximately 3.65‑fold relative to spontaneous reactivation, whereas 2‑PAM showed no significant acceleration [1]. For VX‑inhibited AChE, ADOC yielded a t₁/₂ ratio of 1.54, outperforming 2‑PAM's ratio of 0.89 [1]. These data confirm that ADOC's non‑oxime scaffold can match or exceed the reactivation kinetics of a clinically used oxime.
| Evidence Dimension | Reactivation half-time (t₁/₂) ratio vs. spontaneous reactivation |
|---|---|
| Target Compound Data | Sarin‑inhibited AChE: 3.65‑fold reduction in t₁/₂; VX‑inhibited AChE: 1.54‑fold reduction in t₁/₂ |
| Comparator Or Baseline | Pralidoxime (2‑PAM): Sarin‑inhibited AChE: 0.98‑fold reduction (no significant reactivation); VX‑inhibited AChE: 0.89‑fold reduction |
| Quantified Difference | ADOC reactivates sarin‑inhibited AChE 3.7× faster than 2‑PAM; ADOC reactivates VX‑inhibited AChE 1.7× faster than 2‑PAM |
| Conditions | Recombinant human AChE (RHuAChE), 1 mM compound, 37°C, in vitro Ellman assay |
Why This Matters
Procurement of ADOC enables researchers to directly benchmark novel reactivators against a non‑oxime standard that outperforms 2‑PAM for certain agents, a critical advantage for SAR optimization.
- [1] Cadieux CL, et al. Probing the activity of a non-oxime reactivator for acetylcholinesterase inhibited by organophosphorus nerve agents. Chem Biol Interact. 2016;259(Pt B):133-141. View Source
